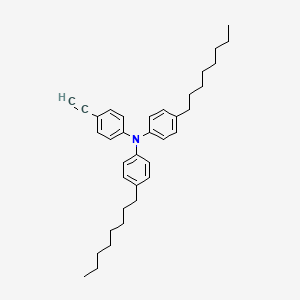![molecular formula C8H6N2S B12583518 4h-Pyrrolo[1,2-a]thieno[3,2-d]imidazole CAS No. 260053-86-9](/img/structure/B12583518.png)
4h-Pyrrolo[1,2-a]thieno[3,2-d]imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4H-Pyrrolo[1,2-a]thieno[3,2-d]imidazole is a heterocyclic compound that features a fused ring system containing nitrogen and sulfur atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4H-Pyrrolo[1,2-a]thieno[3,2-d]imidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of pyrrole derivatives with thieno compounds in the presence of a suitable catalyst. The reaction conditions often involve heating and the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Industrial methods also focus on cost-effectiveness and scalability, ensuring that the production process is economically viable .
Analyse Des Réactions Chimiques
Types of Reactions: 4H-Pyrrolo[1,2-a]thieno[3,2-d]imidazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where substituents on the ring system can be replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon (Pd/C).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the ring system .
Applications De Recherche Scientifique
4H-Pyrrolo[1,2-a]thieno[3,2-d]imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as inhibitors of specific enzymes or receptors.
Industry: Utilized in the development of organic electronic materials, such as organic solar cells and light-emitting diodes (LEDs)
Mécanisme D'action
The mechanism of action of 4H-Pyrrolo[1,2-a]thieno[3,2-d]imidazole involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site or interfere with cellular signaling pathways. The exact mechanism can vary depending on the specific application and the molecular targets involved .
Comparaison Avec Des Composés Similaires
4H-Thieno[3,2-b]pyrrole-5-carboxamides: These compounds share a similar fused ring system and have been studied for their antiviral and anticancer activities.
Pyrrolo[3,2-d]pyrimidines: These compounds also feature a fused ring system and are known for their biological activities, including anti-inflammatory and antiviral properties.
Uniqueness: 4H-Pyrrolo[1,2-a]thieno[3,2-d]imidazole is unique due to the presence of both nitrogen and sulfur atoms in its ring system, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the development of new bioactive molecules and materials .
Propriétés
Numéro CAS |
260053-86-9 |
|---|---|
Formule moléculaire |
C8H6N2S |
Poids moléculaire |
162.21 g/mol |
Nom IUPAC |
3-thia-1,7-diazatricyclo[6.3.0.02,6]undeca-2(6),4,8,10-tetraene |
InChI |
InChI=1S/C8H6N2S/c1-2-7-9-6-3-5-11-8(6)10(7)4-1/h1-5,9H |
Clé InChI |
NSACDCPGEKLKKZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CN2C(=C1)NC3=C2SC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


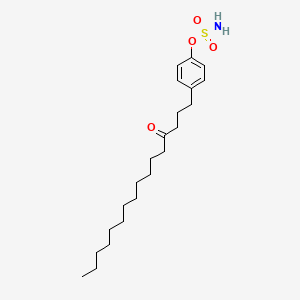
![3-Phenyl-6-(trichloromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12583444.png)

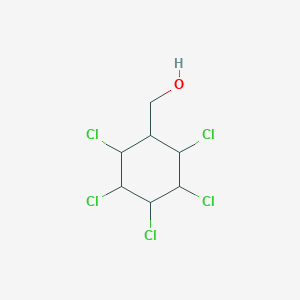
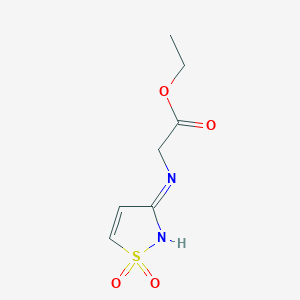
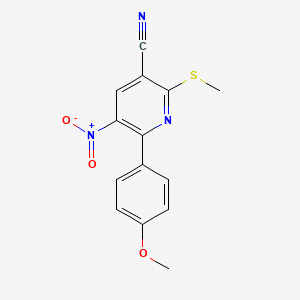
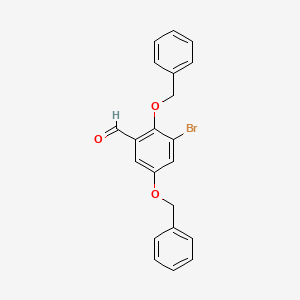
![2-({5-[(2,6-Dichlorophenyl)methoxy]pyrazin-2-yl}amino)ethan-1-ol](/img/structure/B12583485.png)
![2-Cyclohexen-1-one, 2-[(1S)-1-hydroxy-3-phenylpropyl]-](/img/structure/B12583494.png)
![5-[Ethyl(4-formylphenyl)amino]pentyl acetate](/img/structure/B12583502.png)
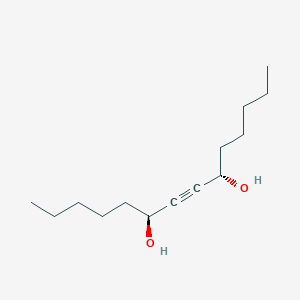

![5H-[1,2,4]Triazolo[3,4-b][1,3]thiazocine](/img/structure/B12583516.png)
